6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one 6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Brand Name: Vulcanchem
CAS No.: 1251559-56-4
VCID: VC4572675
InChI: InChI=1S/C20H24N4O4S/c1-28-17-8-6-7-16(13-17)14-24-20(25)23-15-18(9-10-19(23)21-24)29(26,27)22-11-4-2-3-5-12-22/h6-10,13,15H,2-5,11-12,14H2,1H3
SMILES: COC1=CC=CC(=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4
Molecular Formula: C20H24N4O4S
Molecular Weight: 416.5

6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

CAS No.: 1251559-56-4

Cat. No.: VC4572675

Molecular Formula: C20H24N4O4S

Molecular Weight: 416.5

* For research use only. Not for human or veterinary use.

6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one - 1251559-56-4

Specification

CAS No. 1251559-56-4
Molecular Formula C20H24N4O4S
Molecular Weight 416.5
IUPAC Name 6-(azepan-1-ylsulfonyl)-2-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Standard InChI InChI=1S/C20H24N4O4S/c1-28-17-8-6-7-16(13-17)14-24-20(25)23-15-18(9-10-19(23)21-24)29(26,27)22-11-4-2-3-5-12-22/h6-10,13,15H,2-5,11-12,14H2,1H3
Standard InChI Key XEHYYJBVBDAJAT-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCCCCC4

Introduction

6-(azepane-1-sulfonyl)-2-[(3-methoxyphenyl)methyl]-2H,3H- triazolo[4,3-a]pyridin-3-one is a novel heterocyclic compound that combines a sulfonamide moiety with a triazolopyridine framework. This compound has garnered significant interest in the field of medicinal chemistry due to its potential biological activities.

Potential Applications

This compound is being researched for its potential applications in medicinal chemistry, particularly due to its unique structure that could interact with various biological targets.

Biological Activities

  • Antimicrobial and Antiviral Properties: Compounds with similar structures have shown promise in antimicrobial and antiviral activities, suggesting potential applications in treating infections.

  • Enzyme Inhibition: The triazolopyridinone moiety may act as a selective enzyme inhibitor, which could be beneficial in cancer therapies.

Research Findings

Research into this compound's efficacy and safety profiles is ongoing. Studies on related compounds have shown promising results in various biological assays, including antimalarial activity for similar triazolopyridine sulfonamides .

Data Table: Related Triazolopyridine Sulfonamides

CompoundActivityIC50 (μM)
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)- triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial2.24
2-(3-Chlorobenzyl)-8-(piperidin-1-ylsulfonyl)- triazolo[4,3-a]pyridin-3(2H)-oneAntimalarial4.98

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